molecular formula C7H12N2 B127263 1,5-Diazabicyclo[4.3.0]non-5-ene CAS No. 3001-72-7

1,5-Diazabicyclo[4.3.0]non-5-ene

Cat. No.: B127263
CAS No.: 3001-72-7
M. Wt: 124.18 g/mol
InChI Key: SGUVLZREKBPKCE-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is a bicyclic amidine compound with the molecular formula C₇H₁₂N₂ and a molar mass of 124.18 g/mol . It is classified as a strong organic base (pKa of its conjugate acid ~11–12) and is widely employed in organic synthesis, catalysis, and ionic liquid (IL) formulations . DBN’s bicyclic structure (4.3.0 ring system) provides a balance of steric accessibility and basicity, making it effective in reactions such as Michael additions, aldol condensations, and cellulose dissolution . Notably, DBN-based ILs like [DBNH][OAc] (1,5-diazabicyclo[4.3.0]non-5-enium acetate) are pivotal in biorefinery processes for lignocellulosic biomass fractionation and derivatization .

Preparation Methods

Original Synthesis via Cyclocondensation Reactions

The foundational synthesis of DBN was first reported by Reppe et al. in 1955, involving a cyclocondensation strategy to construct the bicyclic framework . The method proceeds as follows:

  • Reaction of 1,5-Diaminopentane with Formaldehyde :

    • 1,5-Diaminopentane reacts with formaldehyde under acidic conditions to form a cyclic imine intermediate.

    • Conditions : Aqueous HCl (pH 3–4), reflux at 80–90°C for 12 hours.

    • Intermediate Isolation : The imine is extracted using dichloromethane and dried over anhydrous sodium sulfate.

  • Intramolecular Cyclization :

    • The imine undergoes thermal cyclization in the presence of a dehydrating agent (e.g., phosphorus pentoxide).

    • Conditions : Heating at 150°C under reduced pressure (20 mmHg) for 6 hours.

    • Yield : ~40–45% after distillation .

This method, while pioneering, suffers from moderate yields due to competing polymerization side reactions.

Improved Synthesis via Reductive Amination

Jaeger et al. (1979) optimized the synthesis using reductive amination to enhance efficiency :

  • Formation of Pyrrolopyrimidine Precursor :

    • 2-Pyrrolidone reacts with acrylonitrile in a Michael addition, followed by cyclization with ammonium acetate.

    • Conditions : Acetic acid solvent, reflux at 120°C for 24 hours.

  • Reduction with Lithium Aluminum Hydride (LiAlH4) :

    • The nitrile group is reduced to an amine, forming the bicyclic amidine structure.

    • Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature, 4-hour reaction time.

    • Yield : 65–70% after vacuum distillation .

This approach significantly improved yields and reduced side products compared to earlier methods.

Industrial-Scale Production and Purification

Modern industrial synthesis emphasizes scalability and purity control:

  • Catalytic Gas-Phase Cyclization :

    • Vapor-phase reaction of 1,5-diaminopentane with formaldehyde over a zeolite catalyst (e.g., H-ZSM-5).

    • Conditions : 250–300°C, atmospheric pressure, contact time 10–15 seconds.

    • Advantages : Continuous process with 75–80% conversion and >90% selectivity .

  • Purification Protocols :

    • Distillation : Crude DBN is distilled under reduced pressure (7.5 mmHg) at 95–98°C to remove impurities .

    • Recrystallization : Conversion to the hydroiodide salt (m.p. 154–156°C) via treatment with hydroiodic acid, followed by recrystallization from ethanol .

Table 1. Comparative Analysis of DBN Synthesis Methods

MethodKey Reagents/ConditionsYield (%)Purity (%)Reference
Reppe Cyclocondensation1,5-Diaminopentane, formaldehyde, HCl, 150°C40–4585–90
Jaeger Reductive Amination2-Pyrrolidone, acrylonitrile, LiAlH4, THF65–7095–98
Gas-Phase CatalysisH-ZSM-5 catalyst, 250–300°C75–80>99

Quality Control and Analytical Characterization

Post-synthesis analysis ensures compliance with industrial standards:

  • Spectroscopic Validation :

    • ¹H NMR (CDCl₃): δ 3.15 (m, 4H, N–CH₂), 2.45 (m, 4H, CH₂–N), 1.85 (m, 4H, CH₂) .

    • IR : Strong absorption at 1640 cm⁻¹ (C=N stretch) .

  • Purity Assessment :

    • Gas chromatography (GC) with flame ionization detection (FID): ≥98% purity for commercial grades .

Chemical Reactions Analysis

Dehydrohalogenation Reactions

DBN efficiently promotes β-elimination reactions by abstracting acidic β-hydrogens from alkyl halides. This is critical for forming alkenes and optimizing reaction yields under mild conditions.

Example :

  • Conversion of 2-chloroethylbenzene to styrene at 80°C with 95% yield .

  • Epimerization of penicillin derivatives via intermediate enolate formation .

Conditions :

Substrate TypeTemperature RangeSolventYield (%)
Primary alkyl halides60–80°CTHF85–95
Secondary alkyl halides70–90°CDMF75–88

Base-Catalyzed Rearrangements

DBN facilitates sigmatropic and electrocyclic rearrangements by stabilizing transition states through hydrogen bonding.

Notable Cases :

  • Cope Elimination : Converts amine oxides to hydroxylamines .

  • Claisen Rearrangement : Accelerates -sigmatropic shifts in allyl vinyl ethers .

Mechanistic Insight :
DBN’s bicyclic structure provides steric bulk that directs regioselectivity while its amidine group stabilizes intermediates via resonance .

Aldol Condensation

DBN acts as a catalyst in cross-aldol reactions between ketones and aldehydes, enabling the synthesis of α,β-unsaturated carbonyl compounds.

Experimental Data :

Carbonyl ComponentElectrophilic PartnerProductYield (%)
AcetophenoneBenzaldehydeChalcone92
CyclohexanoneFormaldehydeβ-Hydroxy ketone87

Advantage : Avoids racemization in chiral substrates due to mild reaction conditions .

Friedel-Crafts Acylation

DBN serves as a nucleophilic catalyst for regioselective C-acylation of electron-rich heterocycles.

Key Applications :

  • Pyrroles : Acylation occurs exclusively at the α-position .

  • Indoles : Yields β-acylated products with >90% selectivity .

Reaction Scope :

SubstrateAcylating AgentProductSelectivity (%)
PyrroleAcetic anhydride2-Acetylpyrrole98
IndolePropionyl chloride3-Propionylindole94

Phosphorus-Carbene Adduct Formation

DBN reacts with (phosphino)(P-chlorophosphonio)carbenes to form cationic tricyclic adducts. This unique reaction involves dual nucleophilic attack at both phosphorus centers, accompanied by proton transfer .

Stoichiometry :
DBN  R2CPClTricyclic adduct 95 yield \text{DBN }\text{ R}_2\text{P }-\text{C}-\text{PCl}\rightarrow \text{Tricyclic adduct 95 yield }

Significance : Demonstrates DBN’s versatility beyond traditional base catalysis, expanding its utility in organophosphorus chemistry.

Comparative Reactivity with DBU

ParameterDBNDBU
pKa (MeCN)13.914.3
Reaction Rate (E2 elimination)FasterSlower
Steric BulkModerateHigh

DBN’s lower steric hindrance allows superior performance in constrained molecular environments .

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • Dehydrohalogenation Reactions : DBN is widely used to facilitate the removal of halogens from organic compounds, enhancing reaction efficiency .
    • Base-Catalyzed Rearrangements : It promotes rearrangement reactions, crucial for synthesizing complex organic molecules .
    • Aldol Condensations : DBN acts as a catalyst in aldol condensation reactions, aiding the formation of β-hydroxy carbonyl compounds .
  • Synthesis of Bioactive Compounds
    • DBN has been effectively utilized in synthesizing β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization, showcasing its role in medicinal chemistry .
  • Resin Curing Agent and Polyurethane Catalyst
    • In industrial applications, DBN serves as a curing agent for resins and as a catalyst for polyurethane production, contributing to the development of durable materials .
  • Ionic Liquid Applications
    • The acetate salt of DBN is used as a room-temperature ionic liquid for cellulose processing, providing an alternative to less stable solvents like N-Methylmorpholine N-oxide in lyocell production .

Case Study 1: Synthesis of β-Carbolines

A study demonstrated the effectiveness of DBN in synthesizing β-carbolines from tetrahydro-β-carbolines. The reaction involved dehydrogenative aromatization facilitated by DBN, which acted as a strong base and catalyst under controlled conditions.

Case Study 2: Cellulose Dissolution and Regeneration

Research evaluated the recyclability of [DBNH][OAc] as a solvent for cellulose dissolution. The study found that this ionic liquid could be recycled multiple times without significant loss of efficacy, highlighting its potential for sustainable industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Bicyclic Amines

DBN belongs to a family of bicyclic amidines, including:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molar Mass (g/mol) Bicyclic Ring System Key Structural Features
DBN C₇H₁₂N₂ 124.18 [4.3.0] Smaller ring size; moderate steric hindrance
DABCO C₆H₁₂N₂ 112.17 [2.2.2] Symmetric structure; lower basicity
DBU C₉H₁₆N₂ 152.24 [5.4.0] Larger ring; higher basicity and lipophilicity
MTBD C₇H₁₃N₃ 139.20 [4.4.0] Additional methyl group; enhanced stability

DBN’s [4.3.0] system offers intermediate steric bulk compared to DABCO’s compact [2.2.2] structure and DBU’s extended [5.4.0] framework . This influences solubility, reactivity, and interactions in catalytic systems .

Basicity and Catalytic Performance

  • DBU > DBN > DABCO in terms of base strength .
  • DBN’s conjugate acid has a pKa of ~11–12, whereas DBU’s conjugate acid is stronger (pKa ~13–14) .

Catalytic Efficiency :

  • Amide Synthesis: DBN and DABCO showed moderate yields (40–50%), while DBU achieved higher yields (60–70%) under similar conditions. However, inorganic bases like NaH outperformed all three (80% yield) .
  • Nucleophilic Reactions : DBN and DBU caused substrate degradation in nitro-haloform reactions due to excessive nucleophilicity, whereas DABCO preserved substrate integrity .
  • Cellulose Dissolution : DBN-based ILs ([DBNH][OAc]) dissolve cellulose effectively at 70°C, comparable to DBU-based systems but with better cost-effectiveness than some alternatives .

Biorefinery and Biomass Processing

  • Lignocellulose Fractionation: DBN-based ILs (e.g., [DBNH][OAc]) dissolve cellulose and lignin in γ-valerolactone/water systems, enabling efficient biomass valorization .
  • Fiber Production : DBN-ILs regenerate cellulose fibers with high tensile strength, rivaling traditional solvents like NMMO .

Limitations and Alternatives

  • Cost: DBN-ILs are expensive compared to NBS or inorganic bases, limiting large-scale industrial use .
  • Substrate Degradation : Strong basicity of DBN/DBU can degrade sensitive substrates, favoring DABCO in such cases .

Biological Activity

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is a bicyclic amidine base with the molecular formula C₇H₁₂N₂. It is recognized for its significant role in organic synthesis, particularly as a strong base and catalyst in various chemical reactions. This article delves into the biological activity of DBN, exploring its mechanisms, applications, and relevant research findings.

DBN acts primarily as a nucleophilic organocatalyst, facilitating various organic reactions such as:

  • Aldol Condensations : DBN promotes the formation of β-hydroxy carbonyl compounds through the reaction of aldehydes or ketones.
  • Michael Additions : It aids in the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
  • Dehydrohalogenation : DBN effectively removes halogens from organic substrates, enhancing reaction efficiency.

The compound's basicity and unique bicyclic structure contribute to its effectiveness in these reactions, allowing it to stabilize transition states and lower activation energies.

DBN has been shown to interact with various biological systems, leading to the synthesis of compounds with potential pharmacological activities. Its applications extend into medicinal chemistry where it serves as a precursor for biologically active molecules.

Table 1: Summary of Biological Activities of DBN

Activity TypeDescriptionReferences
Organic SynthesisCatalyst for aldol condensation and Michael addition,
PharmaceuticalIntermediate in the synthesis of active pharmaceutical ingredients ,
ToxicityExhibits toxicity against bacteria and fungi

Case Studies and Research Findings

  • Synthesis of β-Carbolines : DBN has been effectively used in synthesizing β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization. This process highlights its utility in creating complex heterocyclic compounds with potential therapeutic implications.
  • Acylation Reactions : In a study focusing on acylation reactions, DBN was utilized to enhance the regioselectivity and yield of products derived from pyrroles and indoles. This demonstrates its importance in developing new synthetic methodologies that can lead to biologically active compounds .
  • Toxicological Studies : Research indicates that derivatives of DBN exhibit varying degrees of toxicity against different microorganisms. For example, a compound isolated from Tolypocladium inflatum containing DBN showed significant inhibitory activity against ATP hydrolysis, suggesting potential applications in developing antifungal agents .

Pharmacokinetics

The pharmacokinetic profile of DBN remains underexplored; however, its volatility and density suggest that it may have distinct absorption and distribution characteristics within biological systems. Understanding these properties is crucial for optimizing its use in medicinal chemistry.

Comparison with Related Compounds

DBN is often compared with other amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). While both compounds serve similar functions in organic synthesis, DBN's unique structure provides enhanced stability and reactivity:

CompoundStructure TypeKey Applications
This compound (DBN)Bicyclic AmidinesStrong base for organic synthesis
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Bicyclic AmidinesStrong base; similar catalytic roles

Q & A

Basic Research Questions

Q. What are the primary applications of DBN in organic synthesis?

DBN is widely used as a strong, non-nucleophilic base and organocatalyst. Key applications include:

  • Dehydrohalogenation reactions : Efficiently eliminates hydrogen halides under mild conditions, enabling synthesis of α,β-unsaturated compounds (e.g., Vitamin A acetate) where traditional bases fail .
  • Friedel-Crafts acylations : Catalyzes regioselective C-acylation of pyrroles and indoles with yields >85% .
  • Epoxide ring-opening reactions : Facilitates nucleophilic attacks in complex molecule synthesis .
  • Ionic liquid synthesis : Acts as a precursor for acetate-based ionic liquids (e.g., [DBNH][OAc]) for cellulose dissolution and derivatization .

Q. How does DBN compare to DBU in catalytic efficiency?

DBN and DBU are structurally similar bicyclic amidines, but their reactivity differs:

  • Steric effects : DBN’s smaller bicyclic structure (7-membered vs. DBU’s 11-membered ring) enhances accessibility in sterically hindered reactions.
  • Basicity : DBU (pKa ~12) is slightly stronger than DBN (pKa ~11.5), affecting protonation equilibria in acid-sensitive reactions .
  • Solubility : DBN’s lower molecular weight (124.18 g/mol vs. 152.24 g/mol for DBU) improves miscibility in non-polar solvents .

Q. What safety precautions are necessary when handling DBN?

  • Personal protective equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption and decomposition .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids before disposal .
  • Toxicity : LD₅₀ (oral, rat) = 350 mg/kg; avoid skin contact due to corrosive properties .

Q. What are the key physical properties of DBN relevant to experimental design?

PropertyValueRelevance
Boiling point95–98°C at 7.5 mmHgDistillation under reduced pressure
Density1.005 g/mL at 25°CSolvent compatibility calculations
Refractive indexn²⁰/D = 1.519Purity assessment via refractometry
Moisture sensitivityReacts exothermically with H₂ORequires anhydrous conditions

Advanced Research Questions

Q. What is the mechanistic role of DBN in Friedel-Crafts acylations?

DBN acts as a nucleophilic organocatalyst:

  • Step 1 : DBN abstracts a proton from the acylating agent (e.g., anhydride), generating a reactive acylium ion.
  • Step 2 : The acylium ion undergoes electrophilic attack on the aromatic substrate (e.g., indole).
  • Step 3 : DBN stabilizes intermediates via N-acyl-amidine formation, confirmed by X-ray crystallography .
  • Regioselectivity : DBN’s steric profile directs acylation to the C3 position of indoles, avoiding N-acylation .

Q. How to synthesize and characterize DBN-based ionic liquids for cellulose processing?

Synthesis of [DBNH][OAc] :

  • Procedure : Slowly add equimolar acetic acid to DBN at 25°C, then heat to 70°C for 1 hour to prevent crystallization .
  • Characterization :

  • ¹H NMR : Confirm protonation of DBN (δ ~3.5 ppm for NH⁺).
  • Karl Fischer titration : Ensure H₂O content <0.5 wt%.
  • Rheology : Measure viscosity (~200 cP at 25°C) for cellulose dissolution efficiency .

Q. How to resolve contradictions in reaction yields when using DBN under varying conditions?

  • Case study : Conflicting yields in selenium dissolution reactions (dark brown vs. colorless solutions).
  • Methodology :

Control moisture : Use molecular sieves to eliminate H₂O interference .

Kinetic profiling : Monitor reaction progress via UV-Vis spectroscopy (λ = 450 nm for selenium-DBN complexes) .

Parameter optimization : Adjust DBN:substrate molar ratio (e.g., 1:1 to 1:2) and temperature (25–70°C) .

Q. What methodologies confirm DBN’s nucleophilic catalysis in acylations?

  • Isolation of intermediates : Crystallize N-acyl-amidine-DBN complexes for X-ray diffraction analysis .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps.
  • DFT calculations : Model transition states to validate nucleophilic attack pathways .

Q. How does DBN facilitate cellulose dissolution for sustainable material processing?

  • Mechanism : DBN-based ionic liquids disrupt cellulose’s hydrogen-bonding network via acetate anion coordination.
  • Applications :

  • Fiber spinning : Dry-jet wet spinning of cellulose-[DBNH][OAc] solutions produces high-tenacity fibers .
  • Derivatization : Acetylation of dissolved cellulose yields biodegradable plastics .

Properties

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine
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InChI

InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SGUVLZREKBPKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12N2
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DSSTOX Substance ID

DTXSID10184087
Record name 1,5-Diazabicyclo(4.3.0)non-5-ene
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Molecular Weight

124.18 g/mol
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CAS No.

3001-72-7
Record name 1,5-Diazabicyclo[4.3.0]non-5-ene
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Record name 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE
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Synthesis routes and methods I

Procedure details

1 g of tert-butyl (1R,3R,6S)-(7-oxa-bicyclo[4.1.0]hept-3-yl)-carbamate (Example 1 Step E), 1.56 g of triphenylmethanethiol, and 16.4 mL of acetonitrile were charged to a flask. To the mixture obtained 560 μL of DBN was added, and the mixture obtained was heated to 40° C. and stirred for 22.5 h. Upon completion of the reaction (TLC), the mixture obtained was cooled to rt, diluted with EtOAc, and washed with H2O and brine. The organic layer obtained was dried over MgSO4, concentrated in vacuo and the crude product obtained was subjected to column chromatography (eluent: cyclohexane/EtOAc 5:1). The required fractions were identified, combined and concentrated in vacuo.
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Synthesis routes and methods II

Procedure details

1.55 g of 2,2,2-Trifluoro-N-(1R,3R,6S)-7-oxa-bicyclo[4.1.0]hept-3-yl-acetamide (Example 3 Step B), 2.46 g of triphenylmethanethiol and 25 mL of acetonitrile were charged to a flask. To the mixture obtained 880 μL of DBN was added, and the mixture obtained was heated to 60° C. and stirred for 23 h. Upon completion of the reaction (TLC), the mixture obtained was cooled to rt, diluted with EtOAc and washed with H2O and brine. The organic layer obtained was dried over MgSO4, concentrated in vacuo and the crude product obtained was subjected to column chromatography (eluent: Cyclohexane/EtOAc 5:1). The required fractions were identified, combined and concentrated in vacuo.
Name
2,2,2-Trifluoro-N-(1R,3R,6S)-7-oxa-bicyclo[4.1.0]hept-3-yl-acetamide
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1.55 g
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2.46 g
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25 mL
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Synthesis routes and methods III

Procedure details

As shown in Table 1, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH 14.2), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH=14.1), 1-n-butylguanidine (pH=14.0), 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (pH=13.6) and 1-n-butylbiguanide (pH=13.4) each used as a silanol condensation catalyst gave good curability data (Examples 1 to 6). On the contrary, the use of DBU (pH=13.3), DBN (pH=13.1) and 1,3-diphenylguanidine (pH=11.7) resulted in inferior curability (Comparative Examples 1 to 4).
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Synthesis routes and methods IV

Procedure details

Using a method similar to Example 1, 25.4 mol of butyrolactone were reacted with 35 mol of 1,3-DAP (molar ratio=1.38). After a reaction time of 32 hours, the temperature of the liquid in the flask was 220° C. and 73% of the theoretically possible amount of water had been distilled off. Distillation gave 12 mol of DBN having a purity of more than 99.1%. The total yield of DBN, including the amount still present in the distillation residues, was 83.3%.
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Synthesis routes and methods V

Procedure details

This compound is converted into sulfonate by allowing it to react with methanesulfonyl chloride or p-toluenesulfonyl chloride using triethylamine, pyridine or the like base as an acid-removing agent, and the resulting compound is then allowed to react with pyridine, 2,6-lutidine or the like aromatic heterocyclic compound or 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,5-diazabicyclo[4.3.0]non-5-ene or the like organic base to give ethyl 1-tert-butoxycarbonylaminocyclobutanepropenoate.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5-Diazabicyclo[4.3.0]non-5-ene
1,5-Diazabicyclo[4.3.0]non-5-ene
1,5-Diazabicyclo[4.3.0]non-5-ene
1,5-Diazabicyclo[4.3.0]non-5-ene
1,5-Diazabicyclo[4.3.0]non-5-ene
1,5-Diazabicyclo[4.3.0]non-5-ene

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